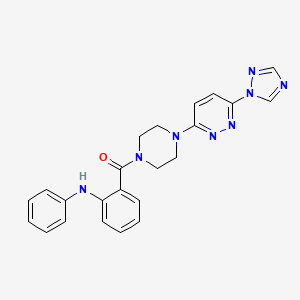

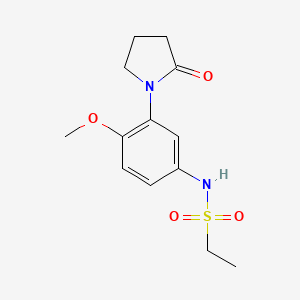

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-(phenylamino)phenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Modes of Action and Synthesis

Herbicide Action and Synthesis : The study of pyridazinone compounds, including similar structures, highlights their utility as herbicides. For example, certain pyridazinone derivatives inhibit photosynthesis in plants, contributing to their phytotoxicity. This mechanism is akin to other known herbicides, such as atrazine. Additionally, modifications to the pyridazinone structure can enhance biological properties, such as resistance to metabolic detoxification and interference with chloroplast development (Hilton et al., 1969).

Novel Syntheses of Derivatives : Research into the condensation of pyridazinone compounds with aromatic aldehydes has led to the creation of novel derivatives with potential pharmacological applications. These syntheses explore the versatility of pyridazinone frameworks for generating compounds with diverse biological activities (El-Gaby et al., 2003).

Biological Activity

Analgesic and Anti-inflammatory Agents : The synthesis of Mannich bases of arylpyridazinones demonstrates their potential as analgesic and anti-inflammatory agents. Certain derivatives have shown promising results in preclinical models, outperforming standard drugs like acetylsalicylic acid in analgesic activity tests. This indicates the potential for pyridazinone derivatives in developing new pain management and anti-inflammatory medications (Gökçe et al., 2005).

Antiviral and Antitumoral Activity : The creation of triazole analogues of piperazine, including structures similar to the query compound, has shown significant antibacterial activity against human pathogens. This suggests a potential application in combating bacterial infections and indicates the broader antimicrobial potential of such compounds (Nagaraj et al., 2018).

Anticonvulsant Agents : Derivatives designed as sodium channel blockers have demonstrated anticonvulsant properties, with some showing higher protective indices than standard drugs like phenytoin. This highlights the potential of pyridazinone and triazine derivatives in the development of new treatments for epilepsy and related disorders (Malik & Khan, 2014).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit potent inhibitory activities against cancer cell lines . They are known to interact with various targets, including Heat Shock Protein 90 (HSP90), a promising anticancer drug target .

Mode of Action

Similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . They bind to their targets, such as HSP90, through hydrogen bond and hydrophobic interactions .

Biochemical Pathways

Similar compounds have been shown to lead to the degradation of client proteins by the ubiquitin–proteasome pathway . This process disrupts protein homeostasis in cancer cells, leading to cell death.

Pharmacokinetics

The presence of the 1,2,4-triazole ring in similar compounds has been reported to improve pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

Similar compounds have been reported to exhibit potent inhibitory activities against cancer cell lines . They have shown to inhibit the proliferation of cancer cells by inducing apoptosis .

Propiedades

IUPAC Name |

(2-anilinophenyl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N8O/c32-23(19-8-4-5-9-20(19)26-18-6-2-1-3-7-18)30-14-12-29(13-15-30)21-10-11-22(28-27-21)31-17-24-16-25-31/h1-11,16-17,26H,12-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTRDEZXMGREIDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC=CC=C4NC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Cyano-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2755492.png)

![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-methylbenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2755494.png)

![N-[3-({[3-(acetylamino)benzyl]amino}methyl)phenyl]acetamide](/img/structure/B2755496.png)

![1-{[(2-furylcarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B2755498.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2755508.png)

![4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperidine](/img/structure/B2755510.png)

![2-{[3-(4-BROMOPHENYL)-1,4-DIAZASPIRO[4.6]UNDECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE](/img/structure/B2755514.png)